GALANIN (2-29) (RAT)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

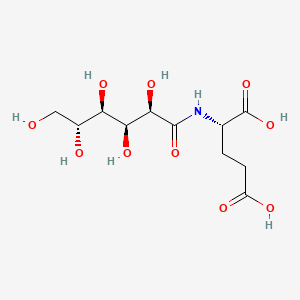

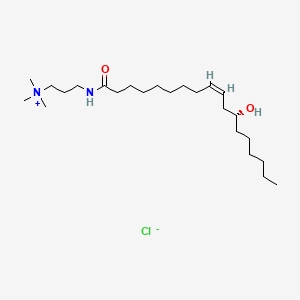

Galanin (2-29) (rat) is a synthetic peptide derived from the neuropeptide galanin, which is naturally expressed in the central and peripheral nervous systems of mammals. Galanin plays a crucial role in regulating various physiological processes, including neuroendocrine release, cognition, and nerve regeneration . The peptide galanin (2-29) (rat) specifically refers to the truncated form of galanin, consisting of amino acids 2 to 29 of the full-length peptide.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of galanin (2-29) (rat) is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy . The peptide chain is elongated by sequentially adding amino acids, either one by one or through fragment condensation. The synthesis involves the use of a solid support, such as 2-chlorotrityl chloride resin, to which the first amino acid is attached. The peptide chain is then built by coupling protected amino acids in a stepwise manner, followed by deprotection and cleavage from the resin.

Industrial Production Methods

Industrial production of galanin (2-29) (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The final product is purified using techniques such as reversed-phase high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Analyse Des Réactions Chimiques

Types of Reactions

Galanin (2-29) (rat) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

The synthesis of galanin (2-29) (rat) involves the use of protected amino acids, coupling reagents (e.g., HBTU, DIC), and deprotection reagents (e.g., piperidine). The reaction conditions are carefully controlled to ensure the correct sequence and structure of the peptide.

Major Products Formed

The major product formed from the synthesis of galanin (2-29) (rat) is the peptide itself, with a sequence of 28 amino acids. The final product is characterized by its molecular weight and purity, which are confirmed using analytical techniques such as mass spectrometry and HPLC .

Applications De Recherche Scientifique

Galanin (2-29) (rat) has a wide range of scientific research applications, particularly in the fields of neuroscience, pharmacology, and physiology. It is used to study the role of galanin and its receptors in various physiological and pathological processes, including:

Neuroendocrine Regulation: Galanin (2-29) (rat) is used to investigate the regulation of hormone release and its impact on neuroendocrine functions.

Cognition and Memory: Researchers use this peptide to study its effects on cognitive processes and memory formation.

Pain and Nociception: Galanin (2-29) (rat) is employed in pain research to understand its role in modulating nociceptive signals and its potential as a therapeutic target for pain management.

Neuroprotection and Regeneration: The peptide is studied for its neuroprotective properties and its ability to promote nerve regeneration following injury.

Metabolic Regulation: Galanin (2-29) (rat) is also used to explore its effects on metabolic processes, including appetite regulation and energy homeostasis.

Mécanisme D'action

Galanin (2-29) (rat) exerts its effects by binding to galanin receptors, which are G protein-coupled receptors (GPCRs). There are three main subtypes of galanin receptors: GALR1, GALR2, and GALR3 . The binding of galanin (2-29) (rat) to these receptors activates intracellular signaling pathways, leading to various physiological responses.

GALR1 and GALR3: These receptors primarily signal through the Gi/o pathway, leading to inhibition of adenylate cyclase and a decrease in cyclic AMP (cAMP) levels.

The specific effects of galanin (2-29) (rat) depend on the receptor subtype it activates and the tissue or cell type in which the receptor is expressed.

Comparaison Avec Des Composés Similaires

Galanin (2-29) (rat) is part of the galanin peptide family, which includes several related peptides with similar structures and functions. Some of the similar compounds include:

Galanin (1-29): The full-length peptide consisting of 29 amino acids in rats and 30 amino acids in humans.

Galanin-like Peptide (GALP): A peptide that shares sequence homology with galanin and can bind to galanin receptors.

Galanin-message Associated Peptide (GMAP): A peptide derived from the same precursor as galanin, with distinct biological activities.

Alarin: A splice variant of GALP with unique biological functions.

Compared to these similar compounds, galanin (2-29) (rat) is unique in its truncated form, which may result in different receptor binding affinities and biological activities.

Propriétés

Numéro CAS |

141696-11-9 |

|---|---|

Formule moléculaire |

C144H210N42O39 |

Poids moléculaire |

3153.519 |

InChI |

InChI=1S/C144H210N42O39/c1-15-74(10)117(184-121(203)77(13)165-128(210)100(51-83-59-152-67-160-83)179-141(223)109-31-24-42-186(109)114(196)64-159-123(205)93(43-70(2)3)170-129(211)95(45-72(6)7)171-131(213)98(49-81-34-38-87(191)39-35-81)167-112(194)62-157-120(202)76(12)164-139(221)107(65-187)183-136(218)104(55-111(148)193)176-130(212)96(46-73(8)9)180-143(225)118(78(14)189)185-122(204)89(146)50-82-58-156-90-28-20-19-27-88(82)90)142(224)181-106(57-116(199)200)138(220)177-103(54-110(147)192)135(217)175-101(52-84-60-153-68-161-84)133(215)169-92(30-23-41-155-144(150)151)126(208)182-108(66-188)140(222)173-99(47-79-25-17-16-18-26-79)132(214)174-102(53-85-61-154-69-162-85)134(216)178-105(56-115(197)198)137(219)168-91(29-21-22-40-145)125(207)172-97(48-80-32-36-86(190)37-33-80)124(206)158-63-113(195)166-94(44-71(4)5)127(209)163-75(11)119(149)201/h16-20,25-28,32-39,58-61,67-78,89,91-109,117-118,156,187-191H,15,21-24,29-31,40-57,62-66,145-146H2,1-14H3,(H2,147,192)(H2,148,193)(H2,149,201)(H,152,160)(H,153,161)(H,154,162)(H,157,202)(H,158,206)(H,159,205)(H,163,209)(H,164,221)(H,165,210)(H,166,195)(H,167,194)(H,168,219)(H,169,215)(H,170,211)(H,171,213)(H,172,207)(H,173,222)(H,174,214)(H,175,217)(H,176,212)(H,177,220)(H,178,216)(H,179,223)(H,180,225)(H,181,224)(H,182,208)(H,183,218)(H,184,203)(H,185,204)(H,197,198)(H,199,200)(H4,150,151,155)/t74-,75-,76-,77-,78+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,117-,118-/m0/s1 |

Clé InChI |

ACSWKWWDLCUVJF-QTRPWDSUSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B588913.png)